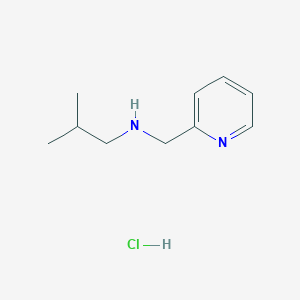

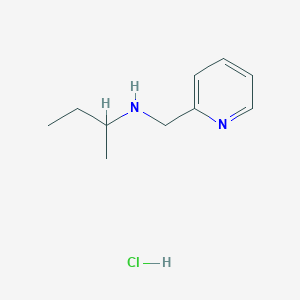

N-(2-Pyridinylmethyl)-2-butanamine hydrochloride

Descripción general

Descripción

“N-(2-Pyridinylmethyl)-2-butanamine hydrochloride” is a hydrochloride salt of an amine compound. The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Pyridine derivatives generally have a strong, unpleasant odor and are often soluble in water .Aplicaciones Científicas De Investigación

Thermophysical Properties

- N-(2-Pyridinylmethyl)-2-butanamine hydrochloride is evaluated in terms of its thermodynamic and thermophysical properties. This includes assessments of boiling, freezing, and triple point temperatures, critical constants, thermodynamic properties in solid and liquid phases, vapor pressure, enthalpy of vaporization, density, second virial coefficients, and enthalpy of combustion. These properties are crucial for understanding the compound's behavior under different conditions (Das et al., 1993).

Pharmaceutical Applications

- The compound shows potential in pharmaceutical applications. For instance, variants of this compound have been studied as human CCR5 antagonists, which can be significant in developing treatments for various conditions (Castonguay et al., 2003).

Neuroprotective Effects

- Research indicates that related compounds, such as LY042826 and LY393615, which are variants of this compound, exhibit neuroprotective effects. These effects are particularly observed in models of cerebral ischemia, suggesting potential applications in treating neurological conditions (Hicks et al., 2000).

Chemical Synthesis

- The compound is involved in the synthesis of various chemical structures. For instance, its derivatives have been synthesized and characterized using techniques like UV-Vis, IR, NMR, and Mass Spectrometry, highlighting its role in the creation of novel chemical entities (Cervantes-Mejía et al., 2014).

Catalysis

- It's used in catalysis, such as in the copper-catalyzed conjugate addition of diethylzinc to enones. This showcases its utility in facilitating chemical reactions, which is a crucial aspect of chemical manufacturing and pharmaceutical synthesis (Morimoto et al., 2000).

Mecanismo De Acción

Target of Action

N-(2-Pyridinylmethyl)-2-butanamine hydrochloride, also known as Betahistine, is primarily targeted towards histamine receptors . These receptors play a crucial role in the transmission of signals in the body, particularly in the inner ear and the vestibular system, which is responsible for maintaining balance .

Mode of Action

Betahistine interacts with histamine receptors, specifically H1 and H3 receptors, in the inner ear . This interaction leads to increased blood flow in the inner ear, which can help reduce the frequency and severity of vertigo episodes associated with Ménière’s disease .

Biochemical Pathways

It is believed that the drug’s action on histamine receptors can influence the vestibular system’s function, potentially affecting balance and hearing .

Pharmacokinetics

It is known that the compound is used in the form of a hydrochloride salt, which may influence its solubility and absorption .

Result of Action

The primary result of Betahistine’s action is the reduction of vertigo episodes associated with Ménière’s disease . This is achieved through the drug’s interaction with histamine receptors, which can lead to increased blood flow in the inner ear and improved balance .

Action Environment

The action of Betahistine can be influenced by various environmental factors. For instance, the pH of the stomach can affect the drug’s absorption, and the presence of certain enzymes can influence its metabolism . Additionally, the drug’s stability and efficacy may be affected by storage conditions, such as temperature and humidity .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(pyridin-2-ylmethyl)butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-3-9(2)12-8-10-6-4-5-7-11-10;/h4-7,9,12H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPMISJPBWFZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B3077828.png)

![2-[3-(Dimethylamino)propoxy]benzaldehyde hydrochloride](/img/structure/B3077840.png)

![Butyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B3077853.png)

![2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3077871.png)

![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077878.png)